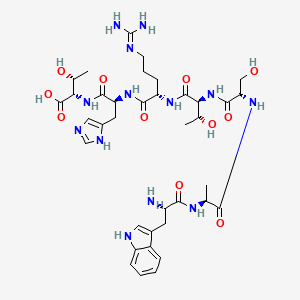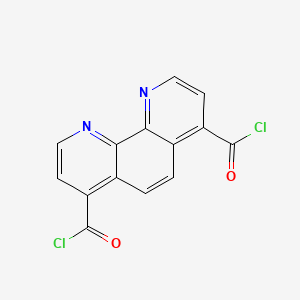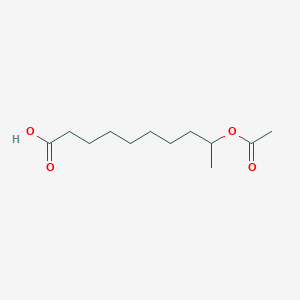
Decanoic acid, 9-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 9-(acetyloxy)-, also known as 9-acetyloxydecanoic acid, is an organic compound belonging to the class of fatty acid esters. It is a derivative of decanoic acid, a medium-chain saturated fatty acid. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 9-(acetyloxy)- typically involves the esterification of decanoic acid with acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production of decanoic acid, 9-(acetyloxy)- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanoic acid and acetic anhydride into a reaction vessel equipped with a reflux condenser. The reaction mixture is heated and stirred continuously. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity decanoic acid, 9-(acetyloxy)-.
Análisis De Reacciones Químicas
Types of Reactions: Decanoic acid, 9-(acetyloxy)- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanoic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of decanoic acid and other oxidation products.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Decanoic acid and acetic acid.
Oxidation: Decanoic acid and other oxidation products.
Reduction: 9-hydroxydecanoic acid.
Aplicaciones Científicas De Investigación
Decanoic acid, 9-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the production of biofuels, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of decanoic acid, 9-(acetyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as AMPA receptors, influencing excitatory neurotransmission in the brain.
Pathways Involved: It modulates energy metabolism by enhancing mitochondrial function and increasing the activity of sirtuins, which are important regulators of cellular energy homeostasis.
Comparación Con Compuestos Similares
Decanoic acid, 9-(acetyloxy)- can be compared with other similar compounds, such as:
Decanoic Acid: A medium-chain fatty acid with similar properties but lacking the acetyl group.
Octanoic Acid: Another medium-chain fatty acid with a shorter carbon chain.
Nonanoic Acid: A fatty acid with one less carbon atom than decanoic acid.
Uniqueness: Decanoic acid, 9-(acetyloxy)- is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, decanoic acid. This esterification enhances its solubility and makes it suitable for specific industrial and research applications.
Propiedades
Número CAS |
118448-87-6 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
9-acetyloxydecanoic acid |
InChI |
InChI=1S/C12H22O4/c1-10(16-11(2)13)8-6-4-3-5-7-9-12(14)15/h10H,3-9H2,1-2H3,(H,14,15) |
Clave InChI |
ZGBRBBXWSHUHMK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
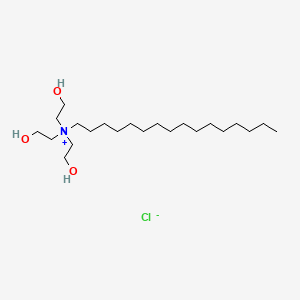
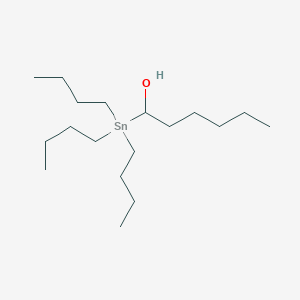
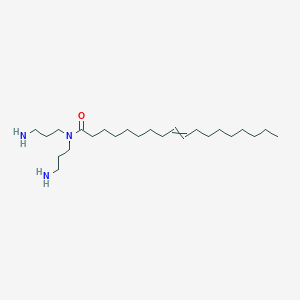
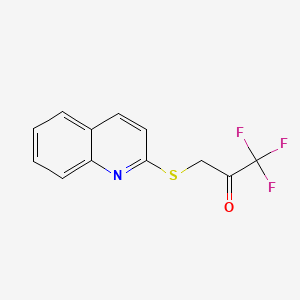
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
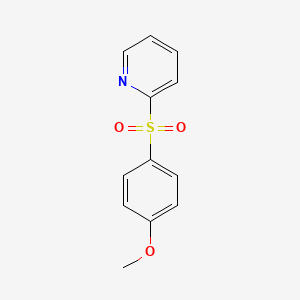
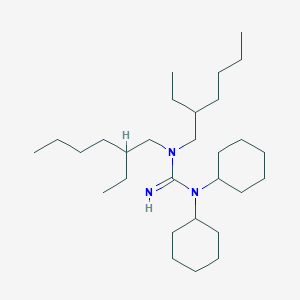
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
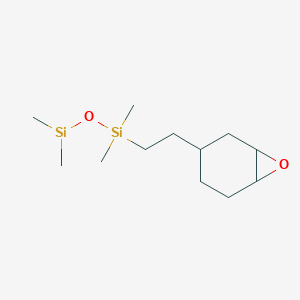
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
